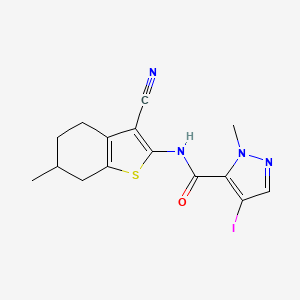![molecular formula C27H19ClN4O B4673356 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4673356.png)
6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide
Vue d'ensemble
Description
6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide varies depending on the target protein or enzyme. In the case of CK2 inhibition, this compound binds to the ATP-binding site of the enzyme and prevents its activity. In the case of sigma-1 receptor modulation, this compound binds to the receptor and enhances its activity. In the case of topoisomerase II inhibition, this compound binds to the enzyme and prevents it from performing its essential function of DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide depend on the target protein or enzyme. In the case of CK2 inhibition, this compound has been shown to induce apoptosis (cell death) in cancer cells and reduce tumor growth in animal models. In the case of sigma-1 receptor modulation, this compound has been shown to enhance neuronal survival and function in animal models of neurodegenerative diseases. In the case of topoisomerase II inhibition, this compound has been shown to inhibit the growth of pathogenic microorganisms such as bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide in lab experiments include its high potency and selectivity for specific target proteins or enzymes, as well as its potential for use in various fields of research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
For the research on 6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide include further studies on its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Additionally, research could focus on the development of analogs of this compound with improved potency, selectivity, and safety profiles. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance their efficacy.
Applications De Recherche Scientifique
6-chloro-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results as a potential inhibitor of the protein kinase CK2, which is known to play a role in cancer cell survival and proliferation. In neurodegenerative diseases, this compound has been studied as a potential modulator of the sigma-1 receptor, which is involved in the regulation of neuronal function and survival. In infectious diseases, this compound has been studied as a potential inhibitor of the enzyme topoisomerase II, which is essential for the replication of many pathogenic microorganisms.
Propriétés
IUPAC Name |
6-chloro-2-pyridin-4-yl-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN4O/c28-21-3-6-25-23(16-21)24(17-26(32-25)20-9-13-30-14-10-20)27(33)31-22-4-1-18(2-5-22)15-19-7-11-29-12-8-19/h1-14,16-17H,15H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPWXIGAPZXLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(pyridin-4-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4673284.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4673289.png)


![3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4673302.png)
![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4673320.png)
![butyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B4673336.png)
![3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4673342.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4673348.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4673354.png)
![2-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxyphenyl}-1,3-benzothiazole](/img/structure/B4673372.png)
![4-chloro-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzenesulfonamide](/img/structure/B4673377.png)
![5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4673391.png)